molecular formula C13H14N4O2S B2390166 (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2097939-50-7

(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2390166
CAS No.: 2097939-50-7
M. Wt: 290.34
InChI Key: RMXRSZLMFYDTOS-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13(4-3-11-2-1-9-19-11)17-7-5-16(6-8-17)12-10-14-20-15-12/h1-4,9-10H,5-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXRSZLMFYDTOS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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